Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula C17H19BrO5 and a molecular weight of 383.24 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of a benzofuran derivative followed by esterification and acylation reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while hydrolysis would produce the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the biological activity of benzofuran derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The specific mechanism of action for Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is not well-documented. compounds in the benzofuran family often interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:
- Ethyl 6-bromo-2-methyl-5-(propionyloxy)-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 6-bromo-5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO5/c1-6-21-15(19)14-9(2)22-12-8-11(18)13(7-10(12)14)23-16(20)17(3,4)5/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURGOVFGFKNQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C(C)(C)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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